
Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is a chemical compound with the molecular formula C9H16N4O8. It is characterized by the presence of two nitro groups and two carbamate groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate typically involves the nitration of a suitable precursor followed by carbamate formation. One common method involves the nitration of 1,5-dinitropentane, followed by the reaction with dimethyl carbamate under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate may involve large-scale nitration and carbamate formation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pentane-1,5-diyldicarbamate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Dimethyl butane-1,4-diyldicarbamate: Similar structure but with a different carbon chain length.
Uniqueness
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is unique due to the presence of both nitro and carbamate groups on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
90770-87-9 |
|---|---|
Molekularformel |
C9H16N4O8 |
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
methyl N-[5-(methoxycarbonylamino)-3,3-dinitropentyl]carbamate |
InChI |
InChI=1S/C9H16N4O8/c1-20-7(14)10-5-3-9(12(16)17,13(18)19)4-6-11-8(15)21-2/h3-6H2,1-2H3,(H,10,14)(H,11,15) |
InChI-Schlüssel |
UQXPZOFUYWYKRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCC(CCNC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


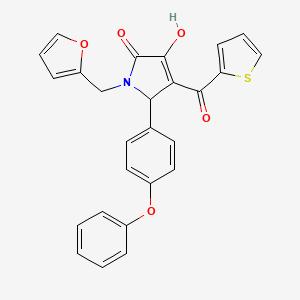
![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)

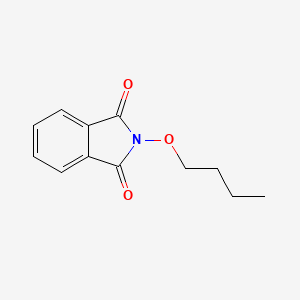
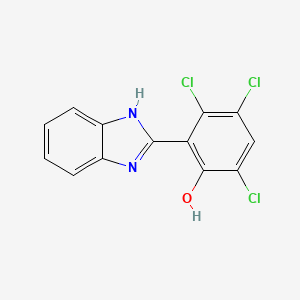
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
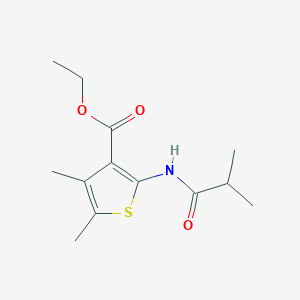

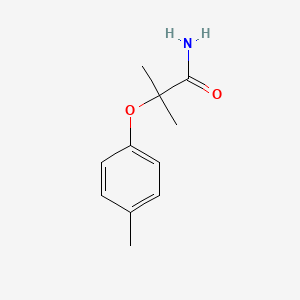
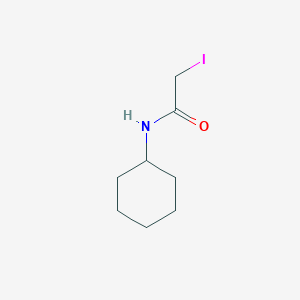
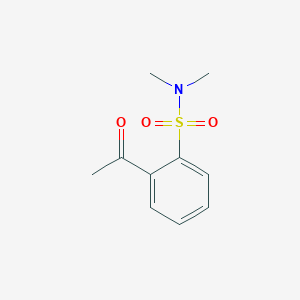
![(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B12006528.png)
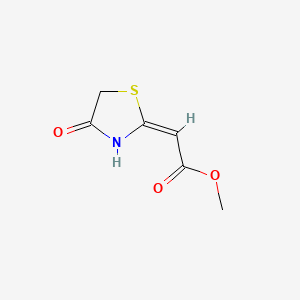
![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
